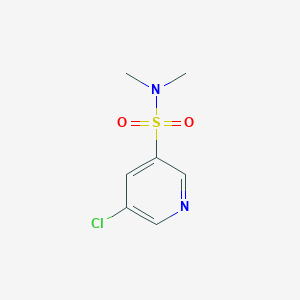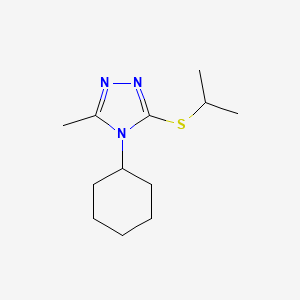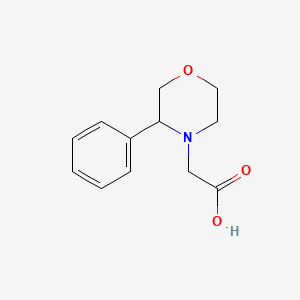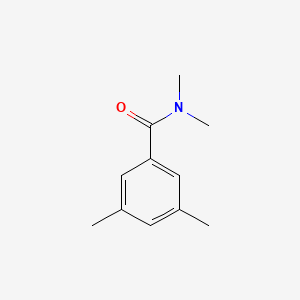
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is an organic compound with the molecular formula C10H9ClN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 2-methyl-1,3-benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include N-substituted acetamides or thioacetamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines or alcohols.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
- N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides
- N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides
Uniqueness
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research .
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-12-8-3-2-7(4-9(8)15-6)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKIWIHAPMDYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B7673190.png)
![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B7673201.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7673207.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7673213.png)

![2-Methyl-3-[4-(propanoylamino)phenyl]propanoic acid](/img/structure/B7673227.png)
![5-[2-[5-(4-Methylphenyl)tetrazol-2-yl]acetyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7673229.png)

![N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7673247.png)

![6-cyclopropyl-N-[(4-methylphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7673250.png)
![N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-(3-methylpyridin-4-yl)acetamide](/img/structure/B7673259.png)
